molecular formula C11H13ClO3S2 B1662653 1-Chloro-6,6-dimethyl-3-methylsulfonyl-5,7-dihydro-2-benzothiophen-4-one CAS No. 882288-28-0

1-Chloro-6,6-dimethyl-3-methylsulfonyl-5,7-dihydro-2-benzothiophen-4-one

Cat. No. B1662653
M. Wt: 292.8 g/mol
InChI Key: PVJWSALSWFDIMS-UHFFFAOYSA-N
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Description

1-Chloro-6,6-dimethyl-3-methylsulfonyl-5,7-dihydro-2-benzothiophen-4-one, also known as DMSB, is a synthetic chemical compound that has recently been studied for its potential applications in scientific research. It has been found to have a variety of effects on biological systems and can be used in various laboratory experiments.

Scientific Research Applications

Synthesis and Reaction Studies

  • Heterocyclic Ketenethioacetal Derivatives: This compound has been studied in the synthesis of heterocyclic ketenethioacetal derivatives, showcasing its potential in generating new chemical entities (Tominaga et al., 1975).

Role in Synthesis of Pharmaceutical Compounds

  • Synthesis of Estrogen Receptor Modulator Analogs: It is involved in the synthesis of key intermediates like 2-dimethylamino-1-benzothiophen-6-ol, crucial for creating selective estrogen receptor modulators like Raloxifene (Petrov et al., 2015).

Development of Nonlinear Optical Materials

  • Conjugated Thiophene Compounds for Optics: Research has been conducted on conjugated thiophene compounds containing methylsulfonyl, highlighting their application in nonlinear optical materials due to their efficient optical nonlinearities and high thermal stability (Chou et al., 1996).

Molecular Docking Studies

  • Anticonvulsant Activity Research: Molecular docking studies have been performed to assess anticonvulsant activities of related chemical compounds, indicating the potential of these compounds in medical research (Thakur et al., 2017).

Fluorescence and Solvatochromism Studies

  • Fluorescent Diarylethene Research: Investigations into solvatochromism and fluorescence of diarylethene derivatives have been conducted, showing their application in super-resolution fluorescence imaging (Morimoto et al., 2018).

properties

IUPAC Name

1-chloro-6,6-dimethyl-3-methylsulfonyl-5,7-dihydro-2-benzothiophen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3S2/c1-11(2)4-6-8(7(13)5-11)10(16-9(6)12)17(3,14)15/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJWSALSWFDIMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(SC(=C2C(=O)C1)S(=O)(=O)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-6,6-dimethyl-3-methylsulfonyl-5,7-dihydro-2-benzothiophen-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-6,6-dimethyl-3-methylsulfonyl-5,7-dihydro-2-benzothiophen-4-one
Reactant of Route 2
1-Chloro-6,6-dimethyl-3-methylsulfonyl-5,7-dihydro-2-benzothiophen-4-one
Reactant of Route 3
1-Chloro-6,6-dimethyl-3-methylsulfonyl-5,7-dihydro-2-benzothiophen-4-one
Reactant of Route 4
1-Chloro-6,6-dimethyl-3-methylsulfonyl-5,7-dihydro-2-benzothiophen-4-one
Reactant of Route 5
1-Chloro-6,6-dimethyl-3-methylsulfonyl-5,7-dihydro-2-benzothiophen-4-one
Reactant of Route 6
1-Chloro-6,6-dimethyl-3-methylsulfonyl-5,7-dihydro-2-benzothiophen-4-one

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